molecular formula C10H7N5 B12924531 3-(Pyridin-4-yl)-3H-[1,2,3]triazolo[4,5-b]pyridine CAS No. 62052-28-2

3-(Pyridin-4-yl)-3H-[1,2,3]triazolo[4,5-b]pyridine

Cat. No.: B12924531
CAS No.: 62052-28-2
M. Wt: 197.20 g/mol
InChI Key: UXWUORNSCMGUKW-UHFFFAOYSA-N
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Description

3-(Pyridin-4-yl)-3H-[1,2,3]triazolo[4,5-b]pyridine is a heterocyclic compound that belongs to the family of triazolopyridines. . The structure of this compound consists of a pyridine ring fused with a triazole ring, which imparts unique chemical properties to the molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Pyridin-4-yl)-3H-[1,2,3]triazolo[4,5-b]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of pyridine-4-carboxaldehyde with hydrazine hydrate to form the corresponding hydrazone, which is then cyclized using an oxidizing agent such as iodine or sodium hypochlorite . The reaction is usually carried out in a solvent like ethanol or acetic acid at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process. Additionally, purification techniques like crystallization and chromatography are employed to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

3-(Pyridin-4-yl)-3H-[1,2,3]triazolo[4,5-b]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(Pyridin-4-yl)-3H-[1,2,3]triazolo[4,5-b]pyridine has been widely studied for its applications in various fields:

Mechanism of Action

The mechanism of action of 3-(Pyridin-4-yl)-3H-[1,2,3]triazolo[4,5-b]pyridine involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. The compound may also interact with DNA or RNA, affecting gene expression and cellular processes . The exact pathways and molecular targets can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Properties

IUPAC Name

3-pyridin-4-yltriazolo[4,5-b]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7N5/c1-2-9-10(12-5-1)15(14-13-9)8-3-6-11-7-4-8/h1-7H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXWUORNSCMGUKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(N=C1)N(N=N2)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7N5
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00498605
Record name 3-(Pyridin-4-yl)-3H-[1,2,3]triazolo[4,5-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00498605
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.20 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62052-28-2
Record name 3-(Pyridin-4-yl)-3H-[1,2,3]triazolo[4,5-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00498605
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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